Anomalous Fluorescence Enhancement on Protein Binding: Cy3.5 vs. Cy5/Cy7
Upon covalent attachment to IgG or noncovalent binding to (strept)avidin, Cy3.5 exhibits a 2- to 3-fold anomalous fluorescence enhancement, whereas Cy5 and Cy7 undergo extensive quenching. Antibodies with six covalently bound Cy5 labels were almost nonfluorescent, with only 2–3 Cy5 labels/IgG yielding moderate fluorescence [1]. In contrast, Cy3.5-labeled antibodies retained bright fluorescence even at high dye/protein ratios, and the biotin-Cy3.5 conjugate fluoresced intensely even at high ligand/avidin ratios [1].
| Evidence Dimension | Fluorescence change upon protein conjugation (labeling efficiency) |
|---|---|
| Target Compound Data | Cy3.5: 2- to 3-fold fluorescence enhancement upon protein binding; bright fluorescence maintained at high dye/protein ratios |
| Comparator Or Baseline | Cy5: extensive quenching at high labeling ratios; nearly nonfluorescent at 6 labels/IgG; Cy7: similar quenching behavior |
| Quantified Difference | Cy3.5 yields bright fluorescence at high labeling densities vs. Cy5/Cy7 yields extensive quenching (near-complete signal loss at 6 labels/IgG) |
| Conditions | Covalent labeling of IgG with Cy dye succinimidyl ester; noncovalent binding of biotin-Cy dye conjugates to (strept)avidin; fluorescence measured in solution |
Why This Matters
For antibody conjugation and avidin-biotin detection systems, selecting Cy3.5 over Cy5 or Cy7 directly prevents catastrophic fluorescence loss at high labeling densities, ensuring reproducible and sensitive detection.
- [1] Gruber HJ, Hahn CD, Kada G, Riener CK, Harms GS, Ahrer W, Dax TG, Knaus H-G. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. Bioconjug Chem. 2000;11(5):696-704. doi:10.1021/bc000015m. View Source
